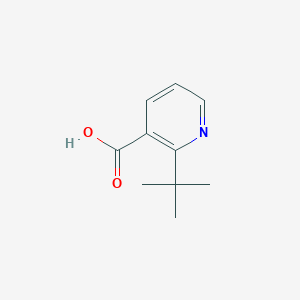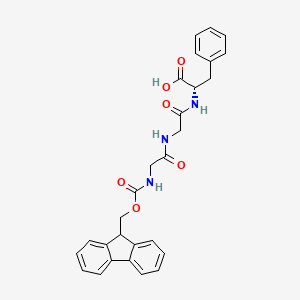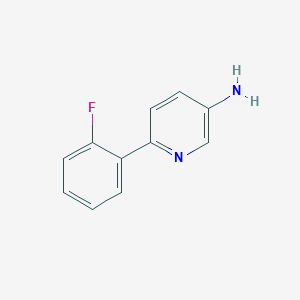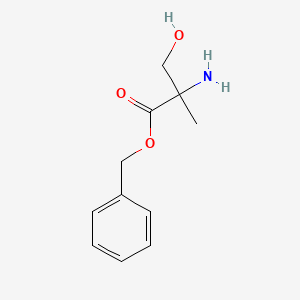
2-tert-Butyldimethylsilyloxyphenethyl alcohol
Overview
Description
2-tert-Butyldimethylsilyloxyphenethyl alcohol is an organic compound. It is a type of alcohol where a hydrogen atom of an aliphatic carbon is replaced with a hydroxyl group . The exact properties and uses of this specific compound are not widely documented in the sources available.
Molecular Structure Analysis
The molecular structure of alcohols is characterized by the presence of a hydroxyl (-OH) group attached to a carbon atom. In the case of this compound, it likely has a complex structure involving multiple carbon, hydrogen, and oxygen atoms, as well as a silicon atom . The exact structure is not specified in the available sources.Chemical Reactions Analysis
Alcohols undergo a range of chemical reactions, primarily at the functional group. Two major types of reactions are dehydration and oxidation . In dehydration, an alcohol can form an alkene and water. In oxidation, alcohols can produce aldehydes and ketones, which upon further oxidation give carboxylic acids . The specific reactions that this compound undergoes are not detailed in the available sources.Physical And Chemical Properties Analysis
Alcohols have distinctive physical and chemical properties due to the presence of the hydroxyl group. They generally have higher boiling points compared to other hydrocarbons of equal molecular masses, and their solubility in water decreases as the length of the hydrocarbon chain increases . The specific physical and chemical properties of this compound are not detailed in the available sources.Mechanism of Action
The mechanism of action of 2-tert-Butyldimethylsilyloxyphenethyl alcohol is not well understood. However, it is believed to act as a protecting group for hydroxyl groups in organic synthesis. It may also act as a precursor for the synthesis of biologically active compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-tert-Butyldimethylsilyloxyphenethyl alcohol in laboratory experiments is its ability to protect hydroxyl groups during organic synthesis. This can lead to higher yields and purer products. Additionally, it can be used as a precursor for the synthesis of biologically active compounds. However, one limitation of using this compound is that it may not be suitable for all types of organic synthesis reactions.
Future Directions
There are several future directions for the use of 2-tert-Butyldimethylsilyloxyphenethyl alcohol in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. Additionally, it may be used in the development of new methods for protecting hydroxyl groups during organic synthesis. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
In conclusion, this compound is a versatile molecule that has a range of applications in scientific research. It is commonly used as a protecting group for hydroxyl groups in organic synthesis and can be used as a precursor for the synthesis of biologically active compounds. While there is limited information available on its biochemical and physiological effects, it is generally considered safe for use in laboratory experiments. Further research is needed to fully understand the potential applications of this compound in scientific research.
Scientific Research Applications
2-tert-Butyldimethylsilyloxyphenethyl alcohol has a wide range of applications in scientific research. It is commonly used as a protecting group for hydroxyl groups in organic synthesis. It can also be used as a precursor for the synthesis of various biologically active compounds, such as neurotransmitters and hormones. Additionally, this compound has been used in the development of new drugs and pharmaceuticals.
properties
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-13-9-7-6-8-12(13)10-11-15/h6-9,15H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDHJAFDVOCFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3106722.png)





![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)
![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)




